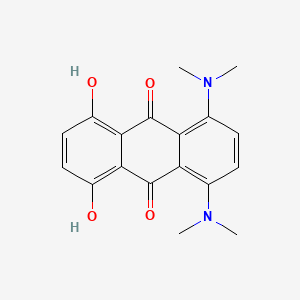
9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with two dimethylamino groups at positions 1 and 4, and two hydroxyl groups at positions 5 and 8. It is known for its vibrant color and is used in various industrial applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to form anthraquinone.
Amination: The anthraquinone undergoes a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino groups at positions 1 and 4.
Hydroxylation: Finally, the compound is hydroxylated at positions 5 and 8 using appropriate hydroxylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
- 9,10-Anthracenedione, 1,4-bis(dodecylamino)-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
69657-88-1 |
|---|---|
Fórmula molecular |
C18H18N2O4 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
1,4-bis(dimethylamino)-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4/c1-19(2)9-5-6-10(20(3)4)14-13(9)17(23)15-11(21)7-8-12(22)16(15)18(14)24/h5-8,21-22H,1-4H3 |
Clave InChI |
YGBCMDRZMKZIRT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C2C(=C(C=C1)N(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




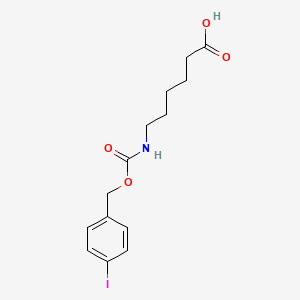
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
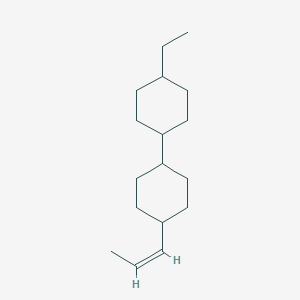
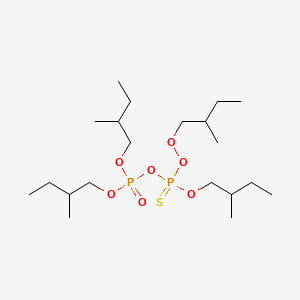
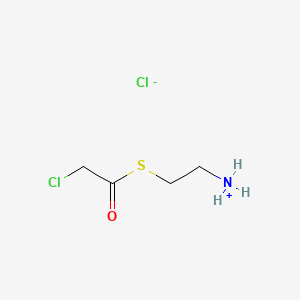


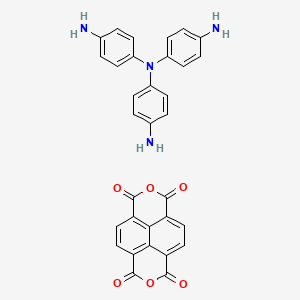
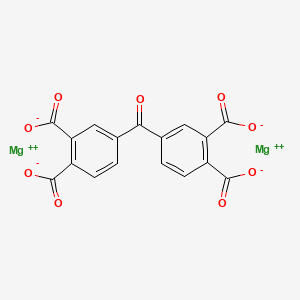

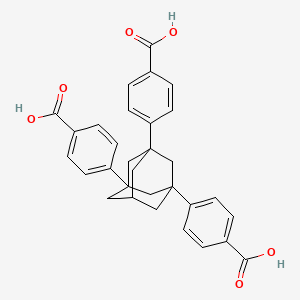
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
